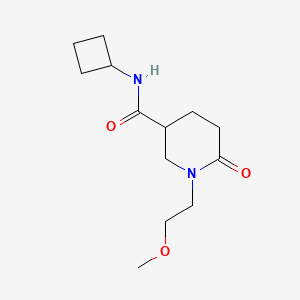![molecular formula C14H18ClNO2S B6093534 4-{[(4-chlorophenyl)thio]acetyl}-2,6-dimethylmorpholine](/img/structure/B6093534.png)
4-{[(4-chlorophenyl)thio]acetyl}-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-chlorophenyl)thio]acetyl}-2,6-dimethylmorpholine (abbreviated as CDM) is a chemical compound that has gained attention in the scientific community due to its potential applications in research and development.
Aplicaciones Científicas De Investigación
4-{[(4-chlorophenyl)thio]acetyl}-2,6-dimethylmorpholine has been used in various scientific research applications, including as a reagent in the synthesis of other chemical compounds and as a tool to study the mechanisms of action of certain enzymes and proteins. It has also been investigated for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 4-{[(4-chlorophenyl)thio]acetyl}-2,6-dimethylmorpholine is not fully understood, but it is believed to interact with certain enzymes and proteins in the body, leading to changes in their activity and function. Specifically, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels) in tumors, and the modulation of neuroinflammation in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[(4-chlorophenyl)thio]acetyl}-2,6-dimethylmorpholine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research involving 4-{[(4-chlorophenyl)thio]acetyl}-2,6-dimethylmorpholine, including the investigation of its potential as a therapeutic agent for various diseases, the development of new synthesis methods to improve its efficiency and cost-effectiveness, and the exploration of its interactions with other enzymes and proteins in the body.
In conclusion, this compound is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its role in advancing scientific knowledge and improving human health.
Métodos De Síntesis
4-{[(4-chlorophenyl)thio]acetyl}-2,6-dimethylmorpholine can be synthesized through a multistep process, which involves the reaction of 2,6-dimethylmorpholine with 4-chlorobenzyl chloride followed by thioacetylation with thioacetic acid. The resulting compound is then purified through crystallization or column chromatography.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2S/c1-10-7-16(8-11(2)18-10)14(17)9-19-13-5-3-12(15)4-6-13/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKIZJFVBMDDTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-({1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B6093459.png)
![N-(2-aminoethyl)-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6093465.png)
![2-[3-(1-methyl-2-phenylvinyl)-1-phenyl-1H-1,2,4-triazol-5-yl]phenol](/img/structure/B6093467.png)
![2-{[5-(4-bromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B6093473.png)
![2-methyl-6-(1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)pyrimidin-4-ol](/img/structure/B6093480.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B6093484.png)

![N-({1-[(4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6093494.png)

![N-(1H-benzimidazol-2-ylmethyl)-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6093503.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6093512.png)
![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B6093521.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-3-thiophenecarboxamide](/img/structure/B6093536.png)
![N-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6093549.png)
